Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate
Description
Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate is a heterocyclic ester featuring a dihydropyridinyl core substituted with a cyclopropyl group at position 1, a hydroxyl group at position 4, and a ketone at position 2. The methyl acetate moiety is appended at position 3. While direct pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., imidazole- and pyridazine-based esters) highlight its relevance in drug discovery and synthetic chemistry.
Properties
IUPAC Name |
methyl 2-(1-cyclopropyl-4-hydroxy-2-oxopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-10(14)6-8-9(13)4-5-12(11(8)15)7-2-3-7/h4-5,7,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZGVGWTFLOFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164267 | |
| Record name | Methyl 1-cyclopropyl-1,2-dihydro-4-hydroxy-2-oxo-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477864-47-4 | |
| Record name | Methyl 1-cyclopropyl-1,2-dihydro-4-hydroxy-2-oxo-3-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477864-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-cyclopropyl-1,2-dihydro-4-hydroxy-2-oxo-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Intermediate Formation
- The initial step involves alkylation of a suitable heterocyclic precursor (e.g., saccharin sodium or related pyridinyl compounds) with alkyl chloroacetates such as isopropyl chloroacetate or methyl chloroacetate in solvents like DMF.
- Reaction temperatures range from 80 to 140°C, with reaction times between 2 to 5 hours to ensure complete conversion.
- This step yields an intermediate ester such as isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide or analogous pyridinyl acetates.
Rearrangement Reaction
- The intermediate undergoes a Gabriel-Colman type rearrangement using alkoxides prepared in situ (e.g., sodium isopropylate in isopropanol).
- The rearrangement is conducted at 60°C up to the boiling point of the solvent for 15 minutes to 3 hours.
- This step introduces the hydroxy and oxo groups on the heterocyclic ring, critical for biological activity.
- Using isopropanol as solvent allows easy recovery and reduces contamination risk.
Methylation
- The rearranged intermediate is methylated on the nitrogen atom using methylating agents such as dimethyl sulfate.
- Methylation is performed in an aqueous-alcoholic basic medium at temperatures between 5°C and room temperature for 2 to 5 hours.
- This step improves compound stability and modifies electronic properties.
Final Condensation and Esterification
- The methylated intermediate is condensed with amines such as 2-aminopyridine in solvents like xylene.
- Reaction conditions are typically 110 to 150°C for 12 to 48 hours.
- This yields the final compound with the methyl acetate group attached to the pyridinyl ring.
- Esterification catalysts such as thionyl chloride or concentrated sulfuric acid may be used to facilitate ester formation.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | Saccharin sodium + isopropyl chloroacetate in DMF | 80–140 | 2–5 hours | High | Formation of isopropyl 3-oxo intermediate |
| Rearrangement | Sodium isopropylate in isopropanol | 60–82 (bp) | 15 min–3 hours | Moderate | Gabriel-Colman rearrangement |
| Methylation | Dimethyl sulfate in aqueous-alcoholic basic medium | 5–25 | 2–5 hours | 59–71 | Methylation of nitrogen |
| Condensation | 2-Aminopyridine in xylene | 110–150 | 12–48 hours | Variable | Final product formation |
Yields may vary depending on precise conditions and purity of reagents.
Research Findings and Optimization Notes
- The rearrangement and methylation steps are critical and sensitive to reaction conditions; improper temperature or time can lead to low yields or byproduct formation.
- Using isopropanol as solvent in the rearrangement step is advantageous due to its recoverability and lower contamination risk compared to DMF.
- Methylation with dimethyl sulfate must be carefully controlled at low temperatures to avoid side reactions.
- The condensation step requires prolonged heating to ensure complete conversion but must be monitored to prevent degradation.
- Literature reports indicate that yields for methylation and rearrangement steps range from 38% to over 70%, highlighting the importance of optimization.
- Alternative reducing agents and solvents have been explored for related compounds but are less documented specifically for this compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | Saccharin sodium + isopropyl chloroacetate, DMF, 80–140°C | Formation of ester intermediate | High |
| 2 | Rearrangement | Sodium isopropylate, isopropanol, 60–82°C | Introduction of hydroxy and oxo groups | Moderate |
| 3 | Methylation | Dimethyl sulfate, aqueous-alcoholic base, 5–25°C | N-methylation | 59–71 |
| 4 | Condensation | 2-Aminopyridine, xylene, 110–150°C | Final product formation | Variable |
This detailed synthesis approach for Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate is based on established organic synthesis protocols for heterocyclic esters and is supported by patent literature and chemical process research. Optimization of solvent choice, temperature control, and reaction times is essential for maximizing yield and purity.
No direct preparation methods specific to this exact compound were found in publicly available patents or literature, but the described methodologies are adapted from closely related pyridinyl and benzothiazine derivatives preparation processes, which share similar functional groups and reaction mechanisms.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by a pyridine ring fused with a cyclopropyl group and a hydroxy ketone moiety. Its molecular formula is , and it has a molecular weight of approximately 225.23 g/mol. The structural representation includes:
- Cyclopropyl Group : Provides unique steric properties.
- Hydroxy and Carbonyl Groups : Implicated in biological activity through hydrogen bonding and reactivity.
Antiviral Properties
Recent studies have indicated that derivatives of pyridine compounds exhibit antiviral activities, particularly against coronaviruses. Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has been evaluated for its inhibitory effects on the main protease (Mpro) of SARS-CoV-2. Research indicates that modifications in the functional groups significantly influence the compound's potency against viral replication .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in critical metabolic pathways. For instance, its structural similarity to known inhibitors allows it to interact effectively with phosphoinositide 3-kinases (PI3Ks), which play essential roles in cellular signaling pathways related to cancer and metabolic diseases .
Cancer Treatment
Due to its ability to inhibit specific kinases, this compound is being investigated for its potential use in cancer therapy. The selectivity towards certain PI3K isoforms suggests that it could be developed into a targeted therapy with reduced side effects compared to conventional treatments .
Neuroprotective Effects
The compound's ability to modulate signaling pathways also positions it as a candidate for neuroprotective applications. Studies have suggested that derivatives of pyridine can offer protection against neurodegenerative diseases by inhibiting pathways that lead to neuronal death .
Case Study 1: Structure–Activity Relationship (SAR)
A study focused on the SAR of related compounds highlighted how variations in substituents on the pyridine ring influenced biological activity. For example, introducing different alkyl groups at specific positions was found to enhance inhibitory activity against PI3K-C2α, showcasing the importance of structural modifications in drug design .
| Substituent Position | Compound Variant | IC50 (µM) |
|---|---|---|
| R1 (para) | Variant A | 0.70 |
| R1 (meta) | Variant B | 1.60 |
| R1 (ortho) | Variant C | >50 |
Case Study 2: Antiviral Activity Against SARS-CoV-2
In another study examining the antiviral properties of various compounds, this compound was found to exhibit significant inhibition of Mpro with an IC50 value indicating potent activity against viral replication .
Mechanism of Action
The mechanism of action of Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl Acetate Derivatives with Imidazole Cores ()

Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Figure 1A) share an ester-linked heterocycle but differ in core structure and substituents:
- Heterocycle: Imidazole (aromatic, planar) vs. dihydropyridinyl (partially saturated, non-aromatic).
- Substituents : Bulky phenyl groups in imidazole analogs vs. a small cyclopropyl group in the target compound.
- Ester Group : Ethyl vs. methyl, which may influence hydrolysis rates and bioavailability.
The cyclopropyl group may reduce steric hindrance, improving binding to compact active sites .
Pyrrolo-Pyridazine Esters ()
The patent compound (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester features a bicyclic pyrrolo-pyridazine system:
- Heterocycle: Bicyclic pyrrolo-pyridazine (rigid, fused rings) vs. monocyclic dihydropyridinyl (flexible).
- Substituents : Chloro and hydroxyphenyl groups vs. cyclopropyl and hydroxyl groups.
- Ester Group : Isopropyl vs. methyl, affecting lipophilicity.
Implications: The bicyclic system in the patent compound may confer greater metabolic stability but reduced solubility compared to the target compound’s monocyclic core .
Sulfonamide-Functionalized Pyridinyl Esters ()
Methyl 2-(1-[4-(aminosulfonyl)phenethyl]-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate (CAS 477864-40-7) shares the dihydropyridinyl core but includes a sulfonamide-phenethyl substituent:
- Substituents: Sulfonamide-phenethyl (polar, hydrogen-bonding) vs. cyclopropyl (non-polar, sterically compact).
- Molecular Weight : 366.39 g/mol (sulfonamide derivative) vs. ~209 g/mol (estimated for the target compound).
Tabular Comparison of Key Structural Features
*Estimated based on structural formula.
Biological Activity
Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article reviews its biological activity, including antibacterial and antifungal properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 235.24 g/mol. The presence of the cyclopropyl group and the pyridine structure contributes to its unique biological properties.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of similar pyridine derivatives. For instance, compounds with structural similarities have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) for related compounds have been reported as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0048 |
| Compound B | Escherichia coli | 0.0195 |
| Compound C | Bacillus mycoides | 0.0098 |
| Compound D | Candida albicans | 0.039 |
These values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli , which are common pathogens associated with various infections .
Antifungal Properties
The antifungal efficacy of this compound has also been evaluated in studies focusing on fungal pathogens. Similar compounds have demonstrated varying degrees of antifungal activity:
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Compound E | Candida albicans | 16.69 - 78.23 |
| Compound F | Fusarium oxysporum | 56.74 - 222.31 |
These results suggest that while some derivatives exhibit moderate antifungal properties, further optimization may be required to enhance efficacy against resistant strains .
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
A study published in MDPI examined a series of pyridine derivatives for their antibacterial properties, revealing that certain modifications at specific positions significantly enhanced their activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study found that derivatives with a cyclopropyl group exhibited improved membrane permeability, which is crucial for effective bacterial inhibition .
Case Study 2: Structure-Activity Relationship (SAR)
Research investigating the structure-activity relationship of similar compounds indicated that the presence of hydroxyl groups and cyclic structures like cyclopropyl significantly contributed to their biological activity. The study emphasized that small changes in molecular structure could lead to substantial differences in antimicrobial efficacy .
Q & A
Q. Q1. What are the optimal synthetic routes for Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate, and how can purity be maximized?
Methodological Answer: Synthesis typically involves coupling cyclopropane-containing precursors with functionalized pyridine intermediates. Key steps include:
- Esterification : Use of methyl acetate derivatives under catalytic conditions (e.g., H₂SO₄ or DCC coupling agents) to introduce the methyl ester group .
- Cyclopropane Introduction : Cyclopropanation via Simmons-Smith reagents or transition-metal-catalyzed methods, ensuring regioselectivity for the 1-cyclopropyl substituent .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (methanol/water mixtures) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
Q. Q2. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 37°C. Use LC-MS to track hydrolysis of the ester group, particularly under alkaline conditions (pH >10), which may cleave the methyl ester .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation of the dihydropyridinyl moiety .
Q. Q3. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation : Refer to analogous methyl esters (e.g., Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate) with hazard code Xn (Harmful). Use PPE (gloves, goggles), fume hoods, and inert gas lines during synthesis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated or pyridine-containing waste .
Advanced Research Questions
Q. Q4. How can structural ambiguities in the cyclopropane-pyridine core be resolved using crystallographic or spectroscopic methods?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/dichloromethane). Use ORTEP-3 or WinGX for structure refinement, focusing on cyclopropane ring puckering and hydrogen-bonding interactions involving the 4-hydroxy group .
- Advanced NMR : Employ ¹H-¹³C HSQC and NOESY to resolve overlapping signals, particularly between the cyclopropane protons and the dihydropyridinyl ring .
Q. Q5. How should conflicting spectral data (e.g., NMR vs. computational predictions) be addressed?
Methodological Answer:
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to identify discrepancies (e.g., solvent effects or tautomerism in the dihydropyridinyl system) .
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes or keto-enol tautomerism contributing to spectral inconsistencies .
Q. Q6. What strategies are effective for studying the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- Kinetic Studies : Monitor reactions with Grignard reagents (nucleophiles) or acyl chlorides (electrophiles) via in-situ IR spectroscopy. Focus on the 2-oxo group’s susceptibility to nucleophilic attack .
- QSAR Modeling : Develop 3D-QSAR models using analogs (e.g., bicyclic esters) to predict reactivity trends. Use CoMFA or CoMSIA to correlate substituent effects with reaction rates .
Q. Q7. How can mechanistic studies elucidate its role in biological systems (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Assays : Test inhibitory activity against kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). Compare with structurally related compounds (e.g., pyrrolo-pyridazine derivatives) .
- Proteomics : Perform pull-down assays with biotinylated analogs to identify protein targets. Validate via SPR or ITC for binding affinity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
